1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea
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Overview
Description
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of research and industry. This compound features a tetrahydrothiopyran ring, a hydroxyethoxy group, and a phenylurea moiety, making it a versatile molecule for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the tetrahydrothiopyran ring. This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The hydroxyethoxy group is then introduced via an etherification reaction with ethylene glycol. Finally, the phenylurea moiety is attached through a reaction with phenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylurea moiety can be reduced to form amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium alkoxides or thiolates under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ether or thioether derivatives.
Scientific Research Applications
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological macromolecules, while the phenylurea moiety can interact with enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylpropanamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide
- N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrothiopyran ring and phenylurea moiety provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-8-9-20-15(6-10-21-11-7-15)12-16-14(19)17-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIULDZGTBKTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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